molecular formula C8H18N2 B13899211 (S)-N,N-Dimethyl-3-piperidinemethanamine

(S)-N,N-Dimethyl-3-piperidinemethanamine

Cat. No.: B13899211
M. Wt: 142.24 g/mol
InChI Key: QOVQVKFKBHWTAA-QMMMGPOBSA-N
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Description

(S)-N,N-Dimethyl-3-piperidinemethanamine is a chiral amine compound with a piperidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N,N-Dimethyl-3-piperidinemethanamine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the piperidine ring, which can be derived from commercially available starting materials.

    Chiral Resolution: The chiral center is introduced through a resolution process, often using chiral catalysts or chiral auxiliaries to obtain the desired enantiomer.

    Dimethylation: The final step involves the dimethylation of the amine group, which can be achieved using reagents such as formaldehyde and formic acid under reductive amination conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for enantiomeric separation.

Chemical Reactions Analysis

Types of Reactions

(S)-N,N-Dimethyl-3-piperidinemethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into secondary or primary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: N-oxides.

    Reduction: Secondary or primary amines.

    Substitution: Various substituted piperidines.

Scientific Research Applications

(S)-N,N-Dimethyl-3-piperidinemethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential as a ligand in receptor binding studies and as a precursor for biologically active molecules.

    Medicine: It is investigated for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical drugs.

    Industry: The compound is used in the production of fine chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-N,N-Dimethyl-3-piperidinemethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-3-piperidinemethanamine: The non-chiral version of the compound.

    N-Methyl-3-piperidinemethanamine: A similar compound with only one methyl group on the amine.

    3-Piperidinemethanamine: The parent compound without any methyl groups.

Uniqueness

(S)-N,N-Dimethyl-3-piperidinemethanamine is unique due to its chiral nature, which imparts specific stereochemical properties that can influence its reactivity and interactions with biological targets. This makes it particularly valuable in asymmetric synthesis and pharmaceutical applications where enantiomeric purity is crucial.

Properties

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

IUPAC Name

N,N-dimethyl-1-[(3S)-piperidin-3-yl]methanamine

InChI

InChI=1S/C8H18N2/c1-10(2)7-8-4-3-5-9-6-8/h8-9H,3-7H2,1-2H3/t8-/m0/s1

InChI Key

QOVQVKFKBHWTAA-QMMMGPOBSA-N

Isomeric SMILES

CN(C)C[C@H]1CCCNC1

Canonical SMILES

CN(C)CC1CCCNC1

Origin of Product

United States

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